molecular formula C13H22ClN5 B12220469 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12220469
M. Wt: 283.80 g/mol
InChI Key: IYNILXVVNKCRHK-UHFFFAOYSA-N
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Description

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Coupling of Pyrazole Rings: The two pyrazole rings are coupled using a methylene bridge, which can be achieved through reductive amination reactions involving formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any functional groups present on the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This configuration provides it with specific chemical and biological properties that differentiate it from other pyrazole derivatives.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-10(2)18-6-5-12(16-18)8-14-9-13-11(3)7-15-17(13)4;/h5-7,10,14H,8-9H2,1-4H3;1H

InChI Key

IYNILXVVNKCRHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=NN(C=C2)C(C)C.Cl

Origin of Product

United States

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